molecular formula C12H10BrClN2 B2817130 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline CAS No. 195372-58-8

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Cat. No.: B2817130
CAS No.: 195372-58-8
M. Wt: 297.58
InChI Key: GJHUVARWYLSHFF-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline is an organic compound with the molecular formula C12H10BrClN2 It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms, and a pyridinylmethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline typically involves the reaction of 4-bromo-2-chloroaniline with 3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Scientific Research Applications

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chloroaniline
  • 3-pyridinemethanol
  • 2-chloro-4-bromoaniline

Uniqueness

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline is unique due to the presence of both bromine and chlorine atoms on the aniline ring and the pyridinylmethyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHUVARWYLSHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320280
Record name 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

195372-58-8
Record name 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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